Technical Whitepaper: Chemical Properties and Synthetic Utility of 5-Oxaspirooctan-4-one in Drug Development
Technical Whitepaper: Chemical Properties and Synthetic Utility of 5-Oxaspirooctan-4-one in Drug Development
Technical Whitepaper: Chemical Properties and Synthetic Utility of 5-Oxaspiro[1]octan-4-one in Drug Development
Executive Summary
5-Oxaspiro[1]octan-4-one is a highly specialized spirocyclic delta-lactone that has emerged as a critical building block in modern medicinal chemistry. Featuring a unique tetrahydropyran-2-one core fused with a cyclopropane ring at the alpha position, this compound provides distinct conformational rigidity and steric properties. It is increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of Janus kinase 2 (JAK2) inhibitors targeting myeloproliferative neoplasms[2]. This guide provides an in-depth analysis of its physicochemical properties, synthetic utility, and self-validating protocols for its application in drug discovery.
Chemical Identity and Structural Analysis
The spirocyclic architecture of 5-oxaspiro[1]octan-4-one fundamentally alters its reactivity compared to standard aliphatic lactones. The cyclopropane ring situated at the alpha position relative to the carbonyl introduces significant ring strain and steric bulk. This structural feature is highly advantageous in asymmetric synthesis, as the steric shielding dictates the trajectory of incoming nucleophiles and prevents over-addition.
Quantitative Data Summary
The following tables consolidate the core identifiers and physicochemical properties of the compound.
Table 1: Chemical Identifiers
| Property | Value |
| IUPAC Name | 5-oxaspiro[1]octan-4-one |
| CAS Registry Number | 22566-31-0[3] |
| Molecular Formula | C₇H₁₀O₂[4] |
| SMILES | C1CC2(CC2)C(=O)OC1[4] |
| InChIKey | ICTDNSWGOBXWRP-UHFFFAOYSA-N[4] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 126.15 g/mol |
| Monoisotopic Mass | 126.06808 Da[4] |
| XLogP (Predicted) | 0.9[4] |
| Structural Class | Spirocyclic delta-lactone |
Synthetic Utility: Mechanistic Pathways in Drug Discovery
The primary synthetic utility of 5-oxaspiro[1]octan-4-one lies in its reactivity as an electrophile. The lactone carbonyl is highly susceptible to nucleophilic attack by organometallic reagents (e.g., organolithium or Grignard reagents). This ring-opening functionalization is a key step in synthesizing complex tertiary alcohols or ketones, which are integral to the pharmacophores of advanced kinase inhibitors[5].
For instance, in the synthesis of 6-heteroaryloxy benzimidazole derivatives (potent JAK2 inhibitors), 5-oxaspiro[1]octan-4-one is reacted with a lithiated intermediate at cryogenic temperatures[5]. The cyclopropane ring provides necessary steric hindrance that prevents the formation of a di-addition product, stabilizing the tetrahedral intermediate until an aqueous quench triggers the final ring opening.
Figure 1: Mechanistic workflow for the nucleophilic functionalization of 5-oxaspiro[1]octan-4-one.
Biological Context: JAK2 Inhibition
The derivatives synthesized from 5-oxaspiro[1]octan-4-one have shown profound efficacy in modulating the JAK-STAT signaling pathway. Dysfunction in this pathway, particularly the JAK2V617F mutation, is a primary driver of BCR-ABL-negative myeloproliferative neoplasms, such as polycythemia vera[2]. The rigid spiro-moiety derived from the lactone often occupies specific hydrophobic pockets within the kinase domain, enhancing binding affinity and selectivity.
Figure 2: JAK-STAT signaling cascade and targeted inhibition by JAK2 antagonists.
Experimental Protocols: Self-Validating Nucleophilic Addition
The following protocol details the coupling of a heteroaryl organolithium species with 5-oxaspiro[1]octan-4-one[5]. This methodology emphasizes causality and in-process controls to ensure high fidelity, yield, and safety.
Step 1: Preparation of the Organolithium Nucleophile
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Procedure: Dissolve the heteroaryl halide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.05 equiv) dropwise.
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Causality: Cryogenic temperatures (-78 °C) are strictly required to prevent the highly reactive organolithium intermediate from undergoing unwanted side reactions, such as halogen-metal exchange with the solvent or self-condensation.
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Validation Check: Remove a 50 µL aliquot, quench in CD₃OD, and analyze via ¹H-NMR to confirm complete deuterium incorporation, validating >95% lithiation before proceeding.
Step 2: Electrophilic Addition of 5-Oxaspiro[1]octan-4-one
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Procedure: Prepare a solution of 5-oxaspiro[1]octan-4-one (1.0 equiv) in anhydrous THF. Add this solution dropwise to the lithiated mixture at -78 °C. Stir the reaction mixture at -78 °C for exactly 2 hours[5].
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Causality: Dropwise addition ensures that the electrophile is always the limiting reagent in the microenvironment of the drop, preventing double addition of the nucleophile to the newly formed ketone. The spiro-cyclopropane ring provides steric shielding, further stabilizing the tetrahedral alkoxide intermediate.
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Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) system. The disappearance of the lactone spot (visualized with KMnO₄ stain) indicates reaction completion.
Step 3: Quenching and Ring Opening
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Procedure: Allow the reaction to slowly warm to room temperature. Quench by adding a saturated aqueous ammonium chloride (NH₄Cl) solution[5].
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Causality: A mild proton source (NH₄Cl, pH ~5.5) is critical. Stronger acids (like HCl) could prematurely dehydrate the resulting tertiary alcohol or induce unwanted ring-opening of the cyclopropane moiety. The quench protonates the alkoxide, driving the collapse of the tetrahedral intermediate into the stable ketone/lactol.
Step 4: Extraction and Purification
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Procedure: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[5].
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Causality: DCM is chosen for its superior solvation of polar functionalized ketones compared to ethyl acetate. Na₂SO₄ is preferred over MgSO₄ to avoid potential Lewis acid-catalyzed degradation of the spiro-system during the drying phase.
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Validation Check: Perform final purity validation via LC-MS (ESI+); confirm the presence of the [M+H]⁺ peak corresponding to the target mass and ensure >98% purity via UV trace (254 nm).
References
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NextSDS Substance Database. 5-oxaspiro[1]octan-4-one — Chemical Substance Information. NextSDS.3
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PubChemLite. 5-oxaspiro[1]octan-4-one (C7H10O2). University of Luxembourg. 4
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World Intellectual Property Organization (WIPO). WO 2023/086319 A1: Heteroaryloxy Benzimidazole and Azabenzimidazole Compounds as JAK2 Inhibitors. Google Patents / Schrödinger, LLC. (Biological Context) 2
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World Intellectual Property Organization (WIPO). WO 2023/086319 A1: Heteroaryloxy Benzimidazole and Azabenzimidazole Compounds as JAK2 Inhibitors. Google Patents / Schrödinger, LLC. (Synthetic Protocols) 5
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